molecular formula C9H7NO B11923193 Quinolin-4(6H)-one CAS No. 752201-35-7

Quinolin-4(6H)-one

Cat. No.: B11923193
CAS No.: 752201-35-7
M. Wt: 145.16 g/mol
InChI Key: DDWLRVAFCALLCI-UHFFFAOYSA-N
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Description

Quinolin-4(6H)-one, also known as 4-quinolone, is a heterocyclic organic compound with the molecular formula C9H7NO. It is a derivative of quinoline, featuring a carbonyl group at the 4-position. This compound is known for its broad spectrum of biological activities and is a crucial scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinolin-4(6H)-one can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzophenone with formic acid. Another method includes the reaction of aniline derivatives with β-ketoesters under acidic conditions .

Industrial Production Methods

Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and versatility. These reactions allow the construction of complex molecular architectures in a single step, utilizing multiple starting materials in a convergent manner .

Chemical Reactions Analysis

Types of Reactions

Quinolin-4(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include halogenated quinolones, hydroquinolines, and various substituted quinolones .

Scientific Research Applications

Quinolin-4(6H)-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinolin-4(6H)-one is unique due to its specific biological activities and its ability to serve as a versatile scaffold for drug development. Its derivatives have shown significant potential in treating various diseases, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

752201-35-7

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

6H-quinolin-4-one

InChI

InChI=1S/C9H7NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h2-6H,1H2

InChI Key

DDWLRVAFCALLCI-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=NC=CC(=O)C2=C1

Origin of Product

United States

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